

4-(Aminomethyl)-3-ethylphenol: Technical Profile & Utilization Guide[1]

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Compound of Interest

Compound Name: 4-(Aminomethyl)-3-ethylphenol

Cat. No.: B14844885

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Executive Summary

4-(Aminomethyl)-3-ethylphenol (CAS 1243389-42-5) is a bifunctional aromatic intermediate characterized by a phenolic hydroxyl group and a primary benzylamine moiety, sterically modulated by an ethyl substituent at the meta position relative to the hydroxyl.

This compound serves as a critical "privileged scaffold" in two distinct high-value sectors:

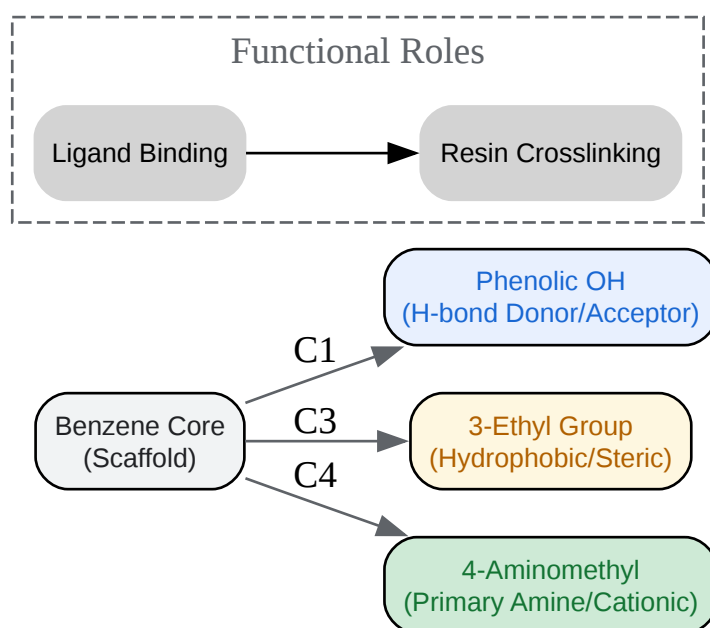
- **Medicinal Chemistry:** It functions as a fragment for kinase inhibitors and GPCR ligands, where the ethyl group provides hydrophobic fill for selectivity pockets while the amine and hydroxyl groups engage in hydrogen bonding networks.
- **Advanced Materials:** It is a precursor for polybenzoxazine resins, used in high-performance friction materials (e.g., aerospace and automotive brake composites) due to its ability to form heat-resistant thermoset networks.

This guide provides a comprehensive technical analysis of its properties, synthesis, and applications, designed for researchers requiring high-fidelity data for experimental planning.

Chemical Identity & Physicochemical Profile[1][2][3] [4][5][6][7]

Structural Analysis

The molecule features a 1,2,4-substitution pattern on the benzene ring (using benzylamine numbering) or 1,3,4 (using phenol numbering). The ethyl group at position 3 (relative to phenol) introduces steric bulk that restricts rotation and enhances selectivity in protein-ligand binding compared to the non-substituted analog (4-aminomethylphenol).



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Figure 1: Functional decomposition of **4-(Aminomethyl)-3-ethylphenol** showing key pharmacophoric and reactive sites.[1]

Physicochemical Properties Table

Note: Experimental data for this specific intermediate is rare in open literature. Values below represent high-confidence predicted data based on SAR of homologous aminophenols.

Property	Value (Predicted/Typical)	Experimental Note
Molecular Formula	C ₉ H ₁₃ NO	-
Molecular Weight	151.21 g/mol	-
Appearance	Off-white to beige crystalline solid	Oxidizes upon air exposure
Melting Point	125–135 °C	Est.[1][2] based on 4-(aminomethyl)phenol (140°C)
Boiling Point	~290 °C (at 760 mmHg)	Decomposes before boiling
Solubility	DMSO, Methanol, Ethanol	Moderate water solubility (pH dependent)
pKa (Phenol)	~10.0	-
pKa (Amine)	~9.2	Protonated at physiological pH
LogP	1.2 – 1.5	Lipophilic due to ethyl group

Synthetic Routes & Manufacturing[6]

The synthesis of CAS 1243389-42-5 requires careful orchestration to ensure regioselectivity (placing the aminomethyl group para to the hydroxyl).

Recommended Laboratory Synthesis (Reductive Amination)

This route is preferred for high purity and scalability. It proceeds via the aldehyde intermediate, 3-ethyl-4-hydroxybenzaldehyde.

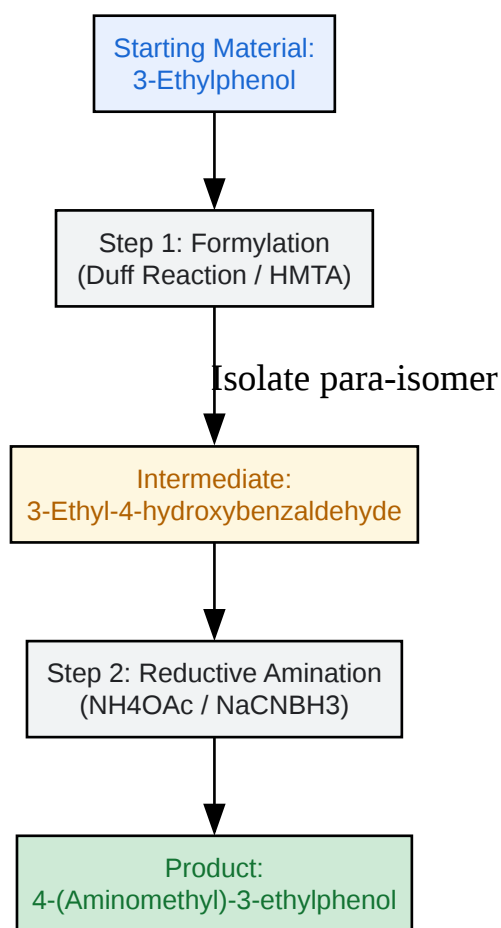
Step 1: Formylation of 3-Ethylphenol

- Reagents: 3-Ethylphenol, Hexamethylenetetramine (HMTA), Trifluoroacetic acid (Duff Reaction conditions).
- Mechanism: Electrophilic aromatic substitution.[3] The ethyl group at C3 directs the formyl group to C4 (para to OH) or C6 (ortho to OH). Separation of isomers is required.

- Protocol: Reflux 3-ethylphenol with HMTA in acidic media. Hydrolyze to release the aldehyde. Purify 3-ethyl-4-hydroxybenzaldehyde via recrystallization or column chromatography.

Step 2: Reductive Amination

- Reagents: 3-Ethyl-4-hydroxybenzaldehyde, Ammonium Acetate (NH_4OAc), Sodium Cyanoborohydride (NaCNBH_3), Methanol.
- Protocol:
 - Dissolve aldehyde (1.0 eq) and NH_4OAc (10.0 eq) in MeOH.
 - Add NaCNBH_3 (1.5 eq) slowly at 0°C .
 - Stir at Room Temperature (RT) for 12–24 hours.
 - Workup: Quench with aqueous NaHCO_3 . Extract with Ethyl Acetate (EtOAc).^[4]
 - Purification: The product is amphoteric. Isolate as the HCl salt for stability or purify via ion-exchange chromatography.



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Figure 2: Two-step synthetic pathway via reductive amination.

Applications in Drug Discovery & Materials[1][10] Medicinal Chemistry (Fragment-Based Design)

This compound is a valuable building block for designing inhibitors that target:

- Kinases: The phenol mimics the ATP adenine hinge binding (H-bond donor/acceptor), while the ethyl group occupies the gatekeeper or solvent-front hydrophobic pocket.
- BET Bromodomains: Benzylamine phenols are known pharmacophores for acetyl-lysine mimetic binding.

Experimental Usage Tip: When using as a linker, protect the amine with Boc (tert-butyloxycarbonyl) or Fmoc before reacting the phenol. The ethyl group provides steric

protection to the phenol oxygen, potentially slowing down metabolic glucuronidation.

Material Science (Polybenzoxazine Resins)

According to patent literature (US8227390B2), this specific isomer is used to synthesize benzoxazine monomers.

- Reaction: Condensation of **4-(aminomethyl)-3-ethylphenol** (or its isomer 2-ethyl-4-hydroxybenzylamine) with formaldehyde.[1]
- Benefit: The resulting resin exhibits superior thermal stability and friction properties, making it ideal for brake pad binders and aerospace composites. The ethyl substituent improves the solubility of the resin precursor before curing.

Handling, Stability, & Safety

Stability Profile

- Air Sensitivity: Phenols and benzylamines are prone to oxidation. The compound may darken (turn brown/pink) upon storage.
- Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Desiccate to prevent hydrate formation.

Safety Data (GHS Classification)

Treat as a hazardous substance. Full toxicological data is not established.[1][5]

Hazard Class	Statement	Precaution
Skin Corr. 1B	Causes severe skin burns and eye damage.	Wear nitrile gloves & face shield.
Acute Tox. 4	Harmful if swallowed or inhaled.	Use in a fume hood.
Sensitization	May cause an allergic skin reaction.	Avoid dust generation.[6][5][7]

First Aid:

- Eye Contact: Rinse immediately with water for 15 minutes. Consult an ophthalmologist.
- Skin Contact: Wash with PEG-400 or large amounts of soap and water. Phenol absorption can be systemic; monitor for signs of poisoning.

References

- Mori, K., et al. (2012). Binder resin for friction material, binder resin composition for friction material...[8] (U.S. Patent No.[2] 8,227,390). U.S. Patent and Trademark Office. Retrieved from

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